2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of functional groups such as carbamimidoylimino and oxo groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable thiourea derivative with an α-halo acid to form the thiazolidine ring.
Introduction of the Carbamimidoylimino Group:
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoylimino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidines.
Scientific Research Applications
2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxoacetamide
- 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxoacetamide
Uniqueness
2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide is unique due to its specific functional groups and the presence of the thiazolidine ring This structure imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C7H11N5O2S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C7H11N5O2S/c1-10-4(13)2-3-5(14)11-7(15-3)12-6(8)9/h3H,2H2,1H3,(H,10,13)(H4,8,9,11,12,14) |
InChI Key |
GCNCJKGOINGLBN-UHFFFAOYSA-N |
Isomeric SMILES |
CNC(=O)CC1C(=O)N/C(=N\C(=N)N)/S1 |
Canonical SMILES |
CNC(=O)CC1C(=O)NC(=NC(=N)N)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.